molecular formula C11H6Cl2N2O2 B14869166 6-(2,5-Dichlorophenyl)pyrimidine-4-carboxylic acid

6-(2,5-Dichlorophenyl)pyrimidine-4-carboxylic acid

Cat. No.: B14869166
M. Wt: 269.08 g/mol
InChI Key: KVIBEAOGYYHBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,5-Dichlorophenyl)pyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that contains both pyrimidine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dichlorophenyl)pyrimidine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Phenyl Group: The phenyl group with chlorine substituents can be introduced via a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dichlorophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-(2,5-Dichlorophenyl)pyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,5-Dichlorophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of chlorine atoms enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,5-Dichlorophenyl)pyrimidine-4-carboxylic acid is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its reactivity and binding properties. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and materials.

Properties

Molecular Formula

C11H6Cl2N2O2

Molecular Weight

269.08 g/mol

IUPAC Name

6-(2,5-dichlorophenyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H6Cl2N2O2/c12-6-1-2-8(13)7(3-6)9-4-10(11(16)17)15-5-14-9/h1-5H,(H,16,17)

InChI Key

KVIBEAOGYYHBCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=NC=N2)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.